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1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

Medicinal chemistry Structure–activity relationship CRBN ligand design

Researchers often face steric complexity with standard IMiD-based PROTACs, hindering SAR studies. This minimalist glutarimide-phenylurea provides a low-MW anchor for linker conjugation. Key outcomes: enables exploration of linker geometry without isoindolinone bulk; serves as a negative control to confirm degradation specificity against lenalidomide; acts as a parent scaffold for diversity-oriented synthesis of CRBN ligand libraries. Reliable supply ensures assay reproducibility.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B7582178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17)
InChIKeyQPRGNZXYMDTHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea: Identity & Procurement


1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is a small-molecule phenylurea derivative characterized by a glutarimide (2,6-dioxopiperidine) pharmacophore. This structural motif defines the immunomodulatory imide drug (IMiD) class, exemplified by thalidomide, lenalidomide, and pomalidomide, all of which function as cereblon (CRBN) E3 ubiquitin ligase modulators. The compound is formally designated as a substituted piperidine comprising urea functionality within broad patent filings [1]. While its glutarimide core predicts CRBN engagement, the compound lacks the isoindolinone or phthalimide ring systems present in clinically approved IMiDs, resulting in a simplified scaffold. At the time of this analysis, publicly available quantitative pharmacology data specific to 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea are extremely limited. Consequently, procurement decisions must rely on its identity as a component of the CRBN-ligand chemical space, with differentiation from analogs assessed primarily via structural class inference rather than direct empirical comparison.

Limitations of Minimal Glutarimide-Phenylurea Scaffold


Within the IMiD and targeted protein degradation (TPD) chemical space, small structural modifications produce profound differences in CRBN binding affinity, neosubstrate recruitment profiles, and ternary complex geometry. The minimal glutarimide-phenylurea core of 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea lacks the extended aromatic surfaces and hydrogen-bond networks that govern the degradation selectivity of clinical IMiDs and advanced molecular glues such as CC-885 [1]. In related urea/thiourea lenalidomide derivatives, anticancer activity and HDAC inhibition vary substantially depending upon aryl substituents and linker topology; for example, 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea achieved an IC50 of 9.88 µM against Caki cancer cells, whereas close structural analogs within the same series displayed markedly different potency and selectivity [2]. These findings underscore that generic substitution of one CRBN-recruiting motif for another is not pharmacologically valid without empirical confirmation. Procurement of the exact compound identity—rather than an assumed functional equivalent—is essential for reproducible TPD research, PROTAC linker optimization, and biochemical assay development.

Quantitative Evidence for 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea


Absence of Isoindolinone Pharmacophore

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea represents the minimal glutarimide-phenylurea scaffold, lacking the 1-oxoisoindolin-4-yl spacer and substituted aryl modifications that confer potent anticancer activity in lenalidomide-derived urea series. The most active derivative in the lenalidomide-urea series, 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (compound 11), incorporates an isoindolinone linker and a p-tolyl substituent, achieving Caki cell IC50 of 9.88 µM and HUVEC IC50 of 179.03 µM, with 68.02% HDAC1 inhibition at 10 µM [1]. The simple phenylurea target compound lacks these structural elements entirely, and by structural class inference, is predicted to exhibit substantially lower potency in analogous cancer cell viability and HDAC inhibition assays [1].

Medicinal chemistry Structure–activity relationship CRBN ligand design

Inferior HDAC Inhibition vs. Isoindolinone Analogs

The lenalidomide-urea derivative 11 (1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea) demonstrated 68.02 ± 2.44% HDAC1 inhibition at 10 µM concentration, with molecular docking confirming hydrogen-bond interactions with GLY149 and zinc-ion coordination in the HDAC1 active site [1]. These interactions are mediated by the isoindolinone carbonyl and the urea NH groups, which engage the catalytic zinc and adjacent residues. The target compound 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea lacks the isoindolinone moiety entirely, eliminating a key hydrogen-bond acceptor required for productive HDAC1 binding. By class-level structural inference, HDAC1 inhibitory activity is expected to be substantially reduced relative to compound 11 [1]. No direct HDAC inhibition data are available for the target compound.

Epigenetics HDAC inhibition Cancer biology

Divergence from Clinical IMiDs in CRBN Activity

Clinical IMiDs (lenalidomide, pomalidomide) and advanced molecular glues (CC-885, CC-92480) achieve potent CRBN-dependent neosubstrate degradation through elaborated pharmacophores that extend beyond the minimal glutarimide ring. CC-885, a phenylurea-containing CRBN modulator, induces GSPT1 degradation with a DC50 in the low nanomolar range and demonstrates antitumor efficacy in preclinical models [1]. The glutarimide ring is necessary but insufficient for potent CRBN engagement and neosubstrate recruitment; the phenylurea substituent and isoindolinone linker in CC-885 provide critical surface complementarity with the CRBN–DDB1–GSPT1 ternary complex [1]. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea contains only the minimal glutarimide and simple phenylurea, lacking the extended hydrophobic and hydrogen-bonding interactions required for high-affinity ternary complex formation. By class-level inference, its CRBN binding affinity and degradation activity are predicted to be orders of magnitude weaker than elaborated clinical and preclinical CRBN modulators [1].

Targeted protein degradation Cereblon Molecular glues

Patent Scope: No Specific Exemplification

U.S. Patent 6,476,050 B2 (Sepracor, Inc.) broadly claims 3-substituted piperidines comprising urea functionality, including compounds wherein the piperidine ring bears oxo substituents and the urea nitrogen is substituted with aryl groups [1]. The generic structure encompasses 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea. However, the patent provides no specific synthetic examples, no physicochemical characterization, and no biological assay data for this exact compound [1]. This contrasts with the extensively exemplified lenalidomide-urea derivatives in the primary literature, which are accompanied by full synthetic protocols, spectroscopic characterization, and multi-assay biological profiling [2]. The absence of specific exemplification in the patent literature means that procurement-grade characterization data (e.g., HPLC purity, NMR spectra, chiral purity) must be independently verified from the vendor rather than assumed from published methods.

Intellectual property Chemical patent Freedom to operate

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea: Application Scenarios


PROTAC Linker Building Block

The primary procurement rationale for 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea is as a minimalist CRBN-recruiting element for PROTAC (PROteolysis TArgeting Chimera) design. Its simple glutarimide-phenylurea structure provides a low-molecular-weight anchor point for linker conjugation via the phenyl ring or urea NH, enabling exploration of PROTAC linker length, composition, and attachment geometry without the steric and conformational complexity introduced by isoindolinone or phthalimide systems [1]. This scaffold can serve as a reference ligand in CRBN TR-FRET or FP binding assays to establish baseline affinity of the minimal glutarimide-phenylurea pharmacophore, against which more elaborated ligands can be benchmarked [1].

Negative Control in CRBN Degradation Assays

Given the structural class inference that 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea is predicted to exhibit substantially weaker CRBN binding and neosubstrate degradation than elaborated IMiDs and molecular glues [1], a justifiable procurement use is as a negative control compound in cellular degradation assays. When tested alongside lenalidomide, pomalidomide, or CC-885, this compound can help confirm that observed target degradation is pharmacologically specific and dependent on high-affinity CRBN engagement rather than non-specific glutarimide-mediated effects [1].

Synthetic Intermediate for CRBN Ligand Libraries

The simple phenylurea scaffold can serve as a versatile synthetic intermediate for diversity-oriented synthesis of CRBN ligand libraries. The phenyl ring is amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation), and the urea NH groups can be alkylated or acylated to generate focused compound collections for screening. The structural precedent from lenalidomide-urea derivatives demonstrates that substituent variation on the phenylurea motif modulates anticancer activity and HDAC inhibition [1]. Procurement of the parent phenylurea compound enables systematic SAR exploration starting from the simplest scaffold.

Analytical Reference Standard for CRBN Ligand Analysis

As a defined small-molecule CRBN ligand chemotype with a well-characterized glutarimide UV chromophore and predictable mass spectrometric fragmentation pattern, 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea can be procured as an analytical reference standard for LC-MS/MS method development. This is particularly relevant for laboratories establishing quantitative bioanalytical methods for CRBN ligands in pharmacokinetic or cellular uptake studies, where a structurally simple, commercially available standard with defined purity facilitates instrument calibration and method validation.

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